A Comprehensive Technical Guide to Methyl 5-fluoro-1H-indazole-3-carboxylate
A Comprehensive Technical Guide to Methyl 5-fluoro-1H-indazole-3-carboxylate
CAS Number: 78155-73-4
Prepared by a Senior Application Scientist
This technical guide provides an in-depth overview of Methyl 5-fluoro-1H-indazole-3-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, properties, and applications.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents.[2] The structural rigidity and the presence of hydrogen bond donors and acceptors in the indazole nucleus allow for specific and high-affinity interactions with various biological targets. Consequently, indazole derivatives have been successfully developed as potent inhibitors of kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[3]
Methyl 5-fluoro-1H-indazole-3-carboxylate serves as a critical intermediate in the synthesis of these complex, biologically active molecules. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity, a common strategy in modern drug design.
Physicochemical and Spectroscopic Data
A thorough characterization of Methyl 5-fluoro-1H-indazole-3-carboxylate is essential for its effective use in synthesis and for regulatory purposes. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78155-73-4 | [4] |
| Molecular Formula | C₉H₇FN₂O₂ | [4] |
| Molecular Weight | 194.16 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 157-161 °C | |
| Boiling Point | 208 °C | |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.92 (s, 3H), 7.37 (ddd, J = 2.2, 8.8, 9.5 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.5 Hz, 1H), 14.08 (br s, 1H) | [6] |
Synthesis of Methyl 5-fluoro-1H-indazole-3-carboxylate
The most common and straightforward synthesis of Methyl 5-fluoro-1H-indazole-3-carboxylate is achieved through the acid-catalyzed esterification of 5-fluoro-1H-indazole-3-carboxylic acid.[6] This reaction is a classic example of Fischer-Speier esterification.
Reaction Scheme
Caption: Fischer-Speier Esterification Workflow.
Step-by-Step Experimental Protocol
The following protocol is based on established literature procedures.[6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-1H-indazole-3-carboxylic acid in methanol.
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Acid Catalyst Addition: Slowly add concentrated sulfuric acid to the solution while stirring. The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water. The product, being less soluble in water, will precipitate out.
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Isolation and Purification: Collect the precipitated solid by filtration and wash it with water to remove any remaining acid and methanol. The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.
Applications in Drug Discovery and Organic Synthesis
Methyl 5-fluoro-1H-indazole-3-carboxylate is a versatile intermediate, primarily utilized in the synthesis of more complex molecules with therapeutic potential.
Intermediate for Kinase Inhibitors
The indazole scaffold is a common feature in a variety of kinase inhibitors.[3] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. Methyl 5-fluoro-1H-indazole-3-carboxylate provides a convenient starting point for the elaboration of the indazole core to create potent and selective kinase inhibitors. The ester group at the 3-position can be readily converted to an amide, a common pharmacophore in kinase inhibitors, through reaction with a suitable amine.
Caption: Synthetic utility in drug discovery.
Precursor for Synthetic Cannabinoids
It is important to note that Methyl 5-fluoro-1H-indazole-3-carboxylate has also been identified as a precursor in the synthesis of certain synthetic cannabinoids.[7] This underscores the importance of responsible handling and distribution of this chemical intermediate.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]
-
First Aid:
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8]
Conclusion
Methyl 5-fluoro-1H-indazole-3-carboxylate is a valuable and versatile chemical intermediate. Its significance lies in its utility for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The presence of the fluorine atom and the reactive ester group makes it an attractive starting material for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in research and development.
References
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Wiley-VCH. (2007). Supporting Information. [Link]
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ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]
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National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
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PubMed Central. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
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mzCloud. 5 Fluoro SDB 005. [Link]
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PubChem. methyl 1H-indazole-3-carboxylate. [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
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The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
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ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]
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Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]
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PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Prudent Cas. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. [Link]
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